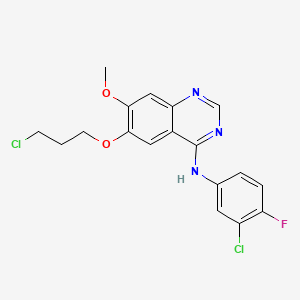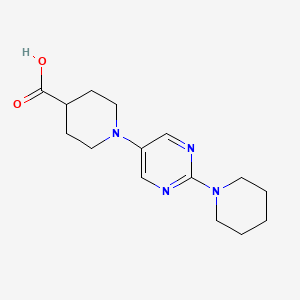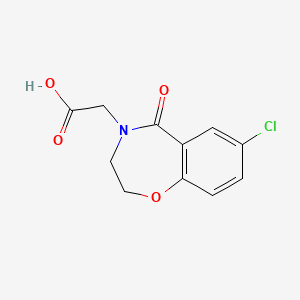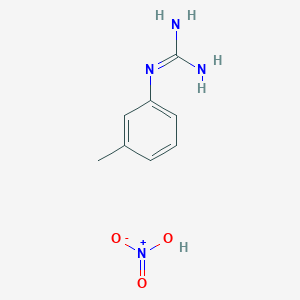![molecular formula C11H16N2O5S B1392564 N-[(Dimethylamino)sulfonyl]-N-(3-methoxyphenyl)glycine CAS No. 1242968-55-3](/img/structure/B1392564.png)
N-[(Dimethylamino)sulfonyl]-N-(3-methoxyphenyl)glycine
描述
“N-[(Dimethylamino)sulfonyl]-N-(3-methoxyphenyl)glycine” is a compound with the molecular formula C11H16N2O5S . It is also known as NMDA and is of particular interest to researchers in various scientific fields.
Synthesis Analysis
The synthesis of similar compounds involves the oxidation of N-arylethynylsulfonamides into N-sulfonyl-2-aryloxoacetamides directly and efficiently with dimethyl sulfoxide (DMSO) as both an oxidant and solvent with microwave assistance .Chemical Reactions Analysis
The chemical reactions involving similar compounds include the direct oxidation of N-arylethynylsulfonamides into N-sulfonyl-2-aryloxoacetamides with DMSO as a nucleophilic oxidant .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-[(Dimethylamino)sulfonyl]-N-(3-methoxyphenyl)glycine” include a molecular weight of 288.32 g/mol. More detailed properties are not explicitly mentioned in the search results .科学研究应用
Inhibition of Aldose Reductase
N-[(Dimethylamino)sulfonyl]-N-(3-methoxyphenyl)glycine derivatives have shown potential as inhibitors of aldose reductase. Specifically, certain derivatives demonstrate significant inhibition potency, indicating their potential in therapeutic applications targeting aldose reductase-related complications (Mayfield & Deruiter, 1987).
Protein Conjugation Studies
These compounds have been used in studying ionic equilibria in protein conjugates. For instance, the acidity constants of dimethylamino-sulfonyl conjugates of glycine and bovine serum albumin were compared, revealing significant shifts in pKa values in different protein environments (Klotz & Fiess, 1960).
Labeling of tRNA
N-[(Dimethylamino)sulfonyl]-N-(3-methoxyphenyl)glycine derivatives have been utilized in the labeling of tRNA. These derivatives can function as inhibitors or alter the biological activity of tRNA, thereby providing insights into tRNA's structure and function (Schiller & Schechter, 1977).
Fluorometric Determination in Peptide Analysis
These compounds have been applied in fluorometric methods for determining oligopeptides, demonstrating their utility in peptide bond reactions and peptide analysis (Uda, Iizuka, & Yajima, 1989).
Osmoprotectant Studies in Bacteria
Research has explored the use of related compounds as osmoprotectants in bacteria. Studies on Escherichia coli, for example, have revealed that certain sulfonium derivatives can substitute for glycine betaine as osmoprotectants (Chambers, Kunin, Miller, & Hamada, 1987).
Synthesis of Novel Reagents for Polypeptide Synthesis
These glycine derivatives have been used in the synthesis of new reagents for polypeptide synthesis, contributing to the development of more efficient and diverse synthetic methods in peptide chemistry (Bates, Galpin, Hallett, Hudson, Kenner, Ramage, & Sheppard, 1975).
Inhibition Studies in Plants
Studies have also investigated the role of these compounds in inhibiting the growth of certain plants, contributing to agricultural research and herbicide development (Glenn, Hook, Peregoy, & Wiepke, 1985).
安全和危害
属性
IUPAC Name |
2-[N-(dimethylsulfamoyl)-3-methoxyanilino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O5S/c1-12(2)19(16,17)13(8-11(14)15)9-5-4-6-10(7-9)18-3/h4-7H,8H2,1-3H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITIPNJJPSBYXCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N(CC(=O)O)C1=CC(=CC=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(Dimethylamino)sulfonyl]-N-(3-methoxyphenyl)glycine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![8',9'-Dimethyl-5'H-spiro[piperidine-4,4'-pyrrolo[1,2-a]quinoxaline]](/img/structure/B1392481.png)
![3-Amino-1-[3,4-dihydro-2(1H)-isoquinolinyl]-1-propanone hydrochloride](/img/structure/B1392483.png)

![(2E)-3-(dimethylamino)-1-[4-(3-methylbutoxy)phenyl]prop-2-en-1-one](/img/structure/B1392488.png)

![(3,5-Difluorophenyl){[4-(piperidin-1-ylmethyl)-2-thienyl]methyl}amine](/img/structure/B1392493.png)
![4-Benzyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine](/img/structure/B1392494.png)

![[2-(3-Propyl-3H-imidazo[4,5-b]pyridin-2-yl)ethyl]amine](/img/structure/B1392497.png)

![N-Methyl-6-oxo-6,6a,7,8,9,10-hexahydro-5H-pyrido[1,2-a]quinoxaline-3-sulfonamide](/img/structure/B1392500.png)
![1-Ethyl-2-[2-(4-ethylpiperazin-1-yl)-2-oxoethyl]-4-methyl-1H-pyrrole-3-carboxylic acid](/img/structure/B1392502.png)
![2-[2-(1,4'-Bipiperidin-1'-yl)-2-oxoethyl]-1,4-dimethyl-1H-pyrrole-3-carboxylic acid](/img/structure/B1392503.png)
![1-Methyl-4-oxo-4,5-dihydro-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid](/img/structure/B1392504.png)